5-(4-Butoxyphenyl)-7-methyl-2-phenyl-3H-benzo[e][1,2,4]triazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Butoxyphenyl)-7-methyl-2-phenyl-3H-benzo[e][1,2,4]triazepine: is a heterocyclic compound that belongs to the class of triazepines. These compounds are characterized by a seven-membered ring containing three nitrogen atoms. The presence of the butoxy and phenyl groups in the structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-7-methyl-2-phenyl-3H-benzo[e][1,2,4]triazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization with a nitrile or isocyanate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)-7-methyl-2-phenyl-3H-benzo[e][1,2,4]triazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
5-(4-Butoxyphenyl)-7-methyl-2-phenyl-3H-benzo[e][1,2,4]triazepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-7-methyl-2-phenyl-3H-benzo[e][1,2,4]triazepine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazepines: These compounds share a similar seven-membered ring structure but differ in the substitution pattern and functional groups.
Benzodiazepines: While structurally different, benzodiazepines also contain a fused ring system with nitrogen atoms and exhibit similar pharmacological activities
Uniqueness
5-(4-Butoxyphenyl)-7-methyl-2-phenyl-3H-benzo[e][1,2,4]triazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxy and phenyl groups contribute to its lipophilicity and potential interactions with biological membranes, enhancing its activity and selectivity .
Properties
CAS No. |
444153-15-5 |
---|---|
Molecular Formula |
C25H25N3O |
Molecular Weight |
383.5g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-7-methyl-2-phenyl-3H-1,3,4-benzotriazepine |
InChI |
InChI=1S/C25H25N3O/c1-3-4-16-29-21-13-11-19(12-14-21)24-22-17-18(2)10-15-23(22)26-25(28-27-24)20-8-6-5-7-9-20/h5-15,17H,3-4,16H2,1-2H3,(H,26,28) |
InChI Key |
JUQJDNBAQXOAAD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.